molecular formula C17H18N2O2S B11301351 3,7,7-Trimethyl-4-(thiophen-2-yl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

3,7,7-Trimethyl-4-(thiophen-2-yl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

Cat. No.: B11301351
M. Wt: 314.4 g/mol
InChI Key: IASWXXASTMJKPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7,7-TRIMETHYL-4-(THIOPHEN-2-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is a complex heterocyclic compound that features a unique structure combining a quinoline core with an oxazole ring and a thiophene moiety

Properties

Molecular Formula

C17H18N2O2S

Molecular Weight

314.4 g/mol

IUPAC Name

3,7,7-trimethyl-4-thiophen-2-yl-4,6,8,9-tetrahydro-[1,2]oxazolo[5,4-b]quinolin-5-one

InChI

InChI=1S/C17H18N2O2S/c1-9-13-15(12-5-4-6-22-12)14-10(18-16(13)21-19-9)7-17(2,3)8-11(14)20/h4-6,15,18H,7-8H2,1-3H3

InChI Key

IASWXXASTMJKPK-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,7-TRIMETHYL-4-(THIOPHEN-2-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE can be achieved through a multicomponent reaction involving the condensation of 3-methyl-1-phenyl-1H-pyrazol-5-amine, cyclohexane-1,3-dione, and thiophene-2-carbaldehyde. This reaction is typically carried out in an ionic liquid medium such as [BMIM]OH at temperatures ranging from 75°C to 80°C for 110 to 120 minutes . The process yields the desired product in high purity without the need for column chromatography.

Industrial Production Methods

The use of ionic liquids as solvents offers advantages such as reduced reaction times, lower environmental impact, and higher yields .

Chemical Reactions Analysis

Types of Reactions

3,7,7-TRIMETHYL-4-(THIOPHEN-2-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline core can be reduced under specific conditions to yield dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoline derivatives, and various substituted thiophene derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,7,7-TRIMETHYL-4-(THIOPHEN-2-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE involves interactions with various molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially inhibiting or modulating their activity. For example, the thiophene moiety may interact with sulfur-containing enzymes, while the quinoline core can bind to DNA or RNA, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7,7-TRIMETHYL-4-(THIOPHEN-2-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is unique due to its combination of a quinoline core, an oxazole ring, and a thiophene moiety. This structural complexity provides a diverse range of chemical reactivity and potential biological activities, making it a valuable compound for further research and development .

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